molecular formula C20H20F3NO3S B2460456 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1797956-99-0

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2460456
CAS No.: 1797956-99-0
M. Wt: 411.44
InChI Key: SOLYDYRPQNXMBO-UHFFFAOYSA-N
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Description

“N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” is an organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Target of Action

The compound, also known as N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids and has been implicated in various physiological and pathological processes, including inflammation and pain.

Mode of Action

The compound interacts with sEH by binding to its active siteIt is known that inhibitors of seh generally work by blocking the enzyme’s ability to metabolize certain fatty acids, thereby altering cellular signaling pathways .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites involved in various cellular signaling pathways. EETs have vasodilatory, anti-inflammatory, and analgesic effects. By inhibiting sEH, the compound increases the levels of EETs, potentially enhancing these effects .

Result of Action

By inhibiting sEH and thereby increasing EET levels, the compound may exert anti-inflammatory and analgesic effects. This could make it a potential candidate for the treatment of conditions associated with inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenylthio group. The trifluoromethoxybenzamide moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethoxy group or to modify the tetrahydro-2H-pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while nucleophilic substitution at the benzamide moiety could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-chlorobenzamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzamide

Uniqueness

Compared to similar compounds, “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3S/c21-20(22,23)27-16-8-6-15(7-9-16)18(25)24-14-19(10-12-26-13-11-19)28-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYDYRPQNXMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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